molecular formula C19H13BrF3N5O2S B11516378 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11516378
M. Wt: 512.3 g/mol
InChI Key: ZNZQAGLDBDSOGG-UHFFFAOYSA-N
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Description

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the core triazinoindole structure, followed by the introduction of the bromo and methyl groups. The final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.

Scientific Research Applications

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies to understand its interaction with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-methyl-5H-1,2,4-triazino(5,6-B)indole-3-thione
  • 8-Bromo-2,3-dihydro-5H-as-triazino(5,6-B)indole-3-thione
  • 6-Bromo-1,2,4-triazine-3,5-(2H,4H)-dione

Uniqueness

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H13BrF3N5O2S

Molecular Weight

512.3 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H13BrF3N5O2S/c1-28-14-7-2-10(20)8-13(14)16-17(28)25-18(27-26-16)31-9-15(29)24-11-3-5-12(6-4-11)30-19(21,22)23/h2-8H,9H2,1H3,(H,24,29)

InChI Key

ZNZQAGLDBDSOGG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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